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Introduction

Digoxigenin (DIG) is a steroid hapten derived from the foxglove plant (Digitalis lanata) and is
not naturally present in animal tissues.[1] This property makes it an excellent tool for non-
radioactive in situ hybridization (ISH), a technique used to visualize specific nucleic acid
sequences (DNA or RNA) within the context of morphologically preserved cells or tissues.[2]
The DIG system offers high sensitivity and specificity, rivaling and often exceeding traditional
radioactive methods while avoiding the associated hazards and lengthy exposure times.[2][3]
DIG-labeled probes are stable for over a year, ensuring consistency in long-term studies.[4][5]

Principle of the DIG System

The methodology is based on the incorporation of DIG-labeled nucleotides (e.g., DIG-11-UTP
for RNA probes) into a nucleic acid probe.[6] This probe is then hybridized to the target
sequence within the sample. The hybridized probe is subsequently detected using a high-
affinity antibody specifically directed against DIG.[7] This primary antibody is typically
conjugated to an enzyme, most commonly alkaline phosphatase (AP) or horseradish
peroxidase (POD).[8][9] The addition of a chromogenic substrate results in a localized, colored
precipitate at the site of the target nucleic acid, allowing for precise visualization.[6][10]
Alternatively, chemiluminescent or fluorescent detection methods can be employed.[8]

Applications
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The DIG-ISH system is a versatile tool for a wide range of applications in basic research and

diagnostics, including:

Gene Expression Analysis: Visualizing the spatial and temporal expression patterns of
specific mMRNAs in tissues and embryos.[6][11]

Virology: Detecting viral DNA or RNA in infected cells and tissues.[2][3]

Genomics: Localizing specific DNA sequences on chromosomes.

Developmental Biology: Mapping gene expression during embryogenesis.[6]

Advantages of the DIG System

High Sensitivity: Capable of detecting rare transcripts, with some studies reporting detection
limits as low as 0.03 pg.[4] The sensitivity is comparable to radioactive probes.[3]

Low Background: The exclusive plant origin of DIG and the high affinity of the anti-DIG
antibody result in minimal non-specific binding and a high signal-to-noise ratio.[1][8][12]

High Resolution: Provides excellent cellular and subcellular localization of target nucleic
acids.[2]

Safety and Stability: Eliminates the risks associated with radioactivity. DIG-labeled probes
are stable for more than a year at -20°C.[4][5]

Speed: The entire procedure, from hybridization to detection, can be completed much faster
than autoradiography-based methods.[2]

Quantitative Data

The performance of DIG-labeled probes has been compared with other labeling methods,

demonstrating its high sensitivity and specificity.
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Parameter

Digoxigenin (DIG)
System

Biotin System

Radiolabeled (3°S)
System

Detection Limit

High sensitivity; can
detect as low as 0.03-
0.1 pg of target

nucleic acid.[4]

Generally less
sensitive than DIG.[3]

High sensitivity, but
requires long

exposure times.[2]

Signal-to-Noise Ratio

High; low background
due to the absence of
endogenous DIG in

animal tissues.[12]

Lower; endogenous
biotin in tissues can
cause significant
background.[12]

Can have high
background from non-

specific probe binding.

Resolution

Excellent cellular and

subcellular resolution.

[2]

Good cellular

resolution.

Poorer resolution due
to signal scatter from

isotopes.[11]

Probe Stability

High; stable for over

one year when stored

properly.[4][5]

High; stable for long

periods.

Low; probes decay

over time.

Turnaround Time

Short; results are
typically obtained
within 1-2 days.[2]

Short; results within 1-

2 days.

Long; requires days to
weeks of
autoradiographic

exposure.[2]

Experimental Protocols

Here are detailed protocols for the key stages of using a DIG-labeled RNA probe for ISH on

paraffin-embedded tissue sections.

Protocol 1: Synthesis of DIG-Labeled RNA Probe

This protocol describes the in vitro transcription of a DIG-labeled antisense RNA probe from a

linearized plasmid DNA template containing a T7 or T3 RNA polymerase promoter.[4][7]

Materials:

e Linearized plasmid DNA template (1 pg)
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e 10X Transcription Buffer

e 10X DIG RNA Labeling Mix (containing ATP, CTP, GTP, UTP, and DIG-11-UTP)

¢ RNase Inhibitor

e T7 or T3 RNA Polymerase

¢ Nuclease-free water

Procedure:

o Combine the following reagents in a nuclease-free microfuge tube at room temperature, in
order:

o Linearized plasmid DNA: 1 ug

o 10X Transcription Buffer: 2 pl

o 10X DIG RNA Labeling Mix: 2 pl

o RNase Inhibitor: 1 pl

o T7 or T3 RNA Polymerase: 2 ul

o Nuclease-free water: to a final volume of 20 pl

» Mix gently and centrifuge briefly to collect the contents at the bottom of the tube.

e Incubate for 2 hours at 37°C.

o (Optional) To remove the DNA template, add 2 pl of RNase-free DNase | and incubate for 15
minutes at 37°C.

» Purify the probe using a spin column or ethanol precipitation.

o Assess probe integrity and yield by running 1-2 ul on a denaturing agarose gel. A successful
reaction will show a distinct band corresponding to the transcript size.[4] Store the probe at
-80°C.[11]
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Protocol 2: In Situ Hybridization on Paraffin Sections

This protocol outlines the steps for pre-treating tissue sections, hybridizing the DIG-labeled
probe, and performing post-hybridization washes.[10]

Day 1: Pre-treatment and Hybridization

» Deparaffinization and Rehydration:

o

Immerse slides in Xylene: 2 x 10 minutes.

Immerse in 100% Ethanol: 2 x 5 minutes.

[¢]

Immerse in 95% Ethanol: 5 minutes.

[¢]

Immerse in 70% Ethanol: 5 minutes.

[e]

Rinse in DEPC-treated water: 5 minutes.

o

» Fixation: Place slides in 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room
temperature.[10][13]

e Washes: Wash slides in PBS: 3 x 5 minutes.[10]

o Acetylation (to reduce background):

o Place slides in a freshly prepared solution of 0.1 M triethanolamine (pH 8.0).

o Add acetic anhydride to a final concentration of 0.25% (v/v) and stir for 10 minutes.[10]

o Wash in PBS: 2 x 5 minutes.

o Prehybridization:

o Cover the tissue section with hybridization buffer (e.g., 50% formamide, 5X SSC, 5X
Denhardt's solution, 250 pg/ml yeast tRNA).

o Incubate in a humidified chamber at the hybridization temperature (e.g., 65°C) for 1-2
hours.
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» Hybridization:

Dilute the DIG-labeled probe in pre-warmed hybridization buffer (a typical starting

(¢]

concentration is 100-200 ng/ml).[4]

Denature the probe by heating at 80-85°C for 5 minutes, then immediately chill on ice.[10]

o

[¢]

Drain the prehybridization solution from the slides and apply the probe solution.

[e]

Cover with a coverslip, avoiding air bubbles.

o Incubate in a humidified chamber at 65°C overnight (16-24 hours).[10]
Day 2: Post-Hybridization Washes and Immunological Detection
e Stringency Washes:

o Remove coverslips by immersing slides in 5X SSC at 65°C.

o Wash in 0.2X SSC at 65°C: 3 x 20 minutes. This high-stringency wash removes non-
specifically bound probes.

o Rinse in a Tris-buffered saline solution with Tween-20 (TBST).
e Blocking:

o Incubate slides in a blocking solution (e.g., TBST with 2% blocking reagent and 20% heat-
inactivated sheep serum) for 1-2 hours at room temperature to prevent non-specific
antibody binding.[9]

e Antibody Incubation:

o Dilute the anti-DIG-AP (alkaline phosphatase) Fab fragments in blocking solution (e.g.,
1:2000 to 1:5000).[9]

o Apply the antibody solution to the sections and incubate overnight at 4°C in a humidified
chamber.
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¢ Washes: Wash slides in TBST: 3 x 15 minutes.
e Detection:

o Equilibrate slides in an alkaline phosphatase buffer (e.g., 200 mM Tris-HCI pH 9.5, 100
mM NacCl, 50 mM MgClz2).

o Prepare the color substrate solution by adding NBT (nitro-blue tetrazolium chloride) and
BCIP (5-bromo-4-chloro-3'-indolylphosphate p-toluidine salt) to the AP buffer.

o Incubate slides with the substrate solution in the dark. Monitor color development (can
take from 30 minutes to several hours).

o Stopping the Reaction: Stop the color reaction by immersing slides in a Tris-EDTA buffer.
o Counterstaining and Mounting:
o (Optional) Counterstain with a nuclear stain like Nuclear Fast Red.[14]

o Dehydrate through an ethanol series, clear in xylene, and mount with a permanent
mounting medium.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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